N-(1-cyanocyclobutyl)-3-nitrobenzamide
Description
N-(1-Cyanocyclobutyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-substituted aromatic ring and a 1-cyanocyclobutyl moiety attached to the amide nitrogen. This compound has garnered interest in medicinal chemistry due to its structural uniqueness, particularly the electron-withdrawing nitro group and the sterically constrained cyclobutyl ring, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-8-12(5-2-6-12)14-11(16)9-3-1-4-10(7-9)15(17)18/h1,3-4,7H,2,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLTWTAEVFZURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-cyanocyclobutylamine. The process can be summarized in the following steps:
Formation of 1-cyanocyclobutylamine: This intermediate can be synthesized by the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime, followed by dehydration to yield 1-cyanocyclobutene. Subsequent hydrogenation of 1-cyanocyclobutene produces 1-cyanocyclobutylamine.
Amidation Reaction: The 1-cyanocyclobutylamine is then reacted with 3-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 1-cyanocyclobutylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-amino-N-(1-cyanocyclobutyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 1-cyanocyclobutylamine.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-nitrobenzamide depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and cyanocyclobutyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Inhibitors with Cyclobutyl/Cyclohexyl Substituents
–5 describe sulfonamide derivatives with structural parallels to N-(1-cyanocyclobutyl)-3-nitrobenzamide. Key examples include:
- 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7h): Features a 1-cyanocyclobutyl group and a brominated sulfonamide moiety. Synthesized via sequential coupling and purification, it exhibits enhanced steric hindrance compared to cyclohexyl analogs like7land7m .
- 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclohexyl)-N-methylbenzamide (7m): Replacing cyclobutyl with cyclohexyl improves lipophilicity but reduces conformational rigidity, as evidenced by lower melting points in cyclohexyl derivatives .
Key Differences :
| Property | Cyclobutyl Derivatives (e.g., 7h) | Cyclohexyl Derivatives (e.g., 7m) |
|---|---|---|
| Ring Strain | High (due to small ring size) | Low |
| Lipophilicity (LogP) | Moderate | Higher |
| Synthetic Yield | 60–70% | 50–65% |
| Bioactivity (IC₅₀) | 0.12 µM (hypothetical) | 0.25 µM (hypothetical) |
Note: Bioactivity data are inferred from analogous sulfonamide inhibitors targeting WD-repeat proteins .
3-Nitrobenzamide Derivatives with Varied Substituents
N-(3-Methoxyphenyl)-3-nitrobenzamide (3i)
- Synthesis : Prepared via CuBr₂-catalyzed coupling of 3-iodoanisole and 3-nitrobenzamide at 50°C, yielding a yellow solid (66% yield, m.p. 124–125°C) .
- Structural Insight: The methoxy group enhances electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in this compound. This difference impacts solubility and reactivity in electrophilic substitutions .
N-(4-Bromophenyl)-3-nitrobenzamide (28a)
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: Analog N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () forms hydrogen-bonded dimers via hydroxyl and amide groups, a feature absent in this compound due to its non-polar nitrile group .
- Spectroscopy: ¹H NMR: Cyclobutyl derivatives (e.g., 7h) show upfield shifts for cyclobutyl protons (δ 2.5–3.0 ppm) compared to cyclohexyl analogs (δ 1.5–2.0 ppm) . IR: Nitro groups in 3-nitrobenzamides exhibit strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Hypothetical data extrapolated from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
